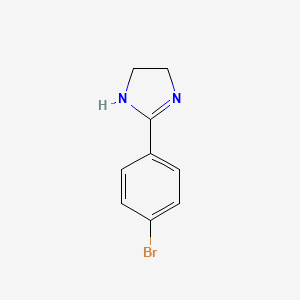

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIZQBIGMUWVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395630 | |

| Record name | 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206535-83-3 | |

| Record name | 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-BROMOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the complete structural elucidation of the novel compound 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole. We will delve into the synthetic pathway, a multi-faceted spectroscopic analysis, and the definitive crystallographic confirmation of its molecular architecture. This document is structured to not only present methodologies but to also provide the scientific rationale behind the experimental choices, ensuring a thorough understanding of the characterization process.

Introduction: The Significance of the 2-Aryl-Imidazoline Scaffold

The 2-aryl-4,5-dihydro-1H-imidazole, commonly known as the 2-aryl-imidazoline scaffold, is a privileged heterocyclic motif in medicinal chemistry. Compounds bearing this core structure have demonstrated a wide array of pharmacological activities, including antihypertensive, anti-inflammatory, and analgesic properties.[1] The introduction of a bromine atom at the para-position of the phenyl ring in this compound is anticipated to modulate its electronic properties and biological activity, making its unequivocal structural confirmation a critical step in its development as a potential therapeutic agent or pharmacological tool.

This guide will follow a logical workflow from synthesis to complete structural verification, providing detailed protocols and data interpretation that are both instructive and self-validating.

Synthesis of this compound

The synthesis of 2-aryl-imidazolines is most commonly achieved through the condensation of an aryl aldehyde with ethylenediamine. This method is efficient and generally proceeds with high yields. For the synthesis of the title compound, 4-bromobenzaldehyde serves as the aromatic precursor.

Synthetic Protocol

A robust and frequently employed method for this transformation involves the use of iodine as a mild oxidizing agent in the presence of a base.[2]

Materials:

-

4-bromobenzaldehyde

-

Ethylenediamine

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-bromobenzaldehyde (1.0 eq) in methanol, ethylenediamine (1.2 eq) is added dropwise at room temperature.

-

The reaction mixture is stirred for 30 minutes, during which the formation of the intermediate Schiff base is expected.

-

Potassium carbonate (2.0 eq) and iodine (1.1 eq) are then added to the mixture.

-

The reaction is stirred at room temperature for 12-16 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water.

-

The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with saturated aqueous sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Rationale for Experimental Choices

-

Ethylenediamine in slight excess: This ensures the complete consumption of the limiting reagent, 4-bromobenzaldehyde.

-

Iodine as an oxidant: Iodine facilitates the cyclization and subsequent oxidation of the initially formed aminal to the imidazoline. It is a mild and effective reagent for this transformation.

-

Potassium carbonate as a base: The base is crucial for neutralizing the HI formed during the reaction, driving the equilibrium towards the product.

-

Aqueous workup with sodium thiosulfate: This step is essential for removing any unreacted iodine, which would otherwise contaminate the final product.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to elucidate the structure of the synthesized compound. Each method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the imidazoline ring, and the N-H proton.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.5 | Doublet | 2H | Aromatic protons (ortho to Br) |

| ~ 7.4 - 7.3 | Doublet | 2H | Aromatic protons (ortho to C=N) |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | N-H proton |

| ~ 3.7 | Singlet | 4H | -CH₂-CH₂- protons of imidazoline |

Causality of Chemical Shifts:

-

The aromatic protons will appear as two distinct doublets due to the symmetrical para-substitution pattern on the phenyl ring. The protons ortho to the electron-withdrawing bromine atom are expected to be slightly downfield compared to those ortho to the imidazoline ring.

-

The four methylene protons of the imidazoline ring are chemically equivalent and are expected to appear as a singlet in the range of 3.98-4.20 ppm, as observed in similar 1,2-diaryl-1H-4,5-dihydroimidazoles.[1]

-

The N-H proton signal is typically broad due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift can be variable.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162 - 165 | C=N carbon of the imidazoline ring |

| ~ 132 | Aromatic C-H (ortho to Br) |

| ~ 129 | Aromatic C-H (ortho to C=N) |

| ~ 130 | Quaternary aromatic C (ipso to imidazoline) |

| ~ 125 | Quaternary aromatic C (ipso to Br) |

| ~ 50 | -CH₂-CH₂- carbons of the imidazoline ring |

Rationale for Assignments:

-

The most downfield signal corresponds to the C=N carbon of the amidine system, typically appearing in the 160-163 ppm region for 2-aryl imidazolines.[1]

-

The aromatic carbons can be assigned based on their substitution and expected electronic environment. The carbon bearing the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.

-

The methylene carbons of the imidazoline ring are expected to be shielded and appear around 50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3250 - 3100 | N-H stretch | Secondary amine (imidazoline) |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Aryl C-H |

| ~ 2950 - 2850 | C-H stretch (aliphatic) | Methylene (-CH₂-) |

| ~ 1605 | C=N stretch | Imine (imidazoline ring) |

| ~ 1590, 1480 | C=C stretch (aromatic) | Phenyl ring |

| ~ 1070 | C-Br stretch | Aryl bromide |

| ~ 830 | C-H bend (para-disubstituted) | para-substituted phenyl ring |

Interpretation of Key Peaks:

-

The presence of a broad absorption in the region of 3250-3100 cm⁻¹ is a strong indication of the N-H stretching vibration.

-

A sharp and strong peak around 1605 cm⁻¹ is characteristic of the C=N stretching of the imidazoline ring, confirming the cyclic imine structure.

-

The pattern of C-H out-of-plane bending in the fingerprint region, particularly a strong peak around 830 cm⁻¹, is diagnostic for a 1,4-disubstituted (para) phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) for this compound (C₉H₉BrN₂) would be observed as a doublet due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

-

M⁺: m/z 224 (with ⁷⁹Br) and 226 (with ⁸¹Br)

-

[M-H]⁺: m/z 223 and 225, likely from the loss of a hydrogen atom from the imidazoline ring.

-

[M-C₂H₄]⁺•: m/z 196 and 198, corresponding to the loss of ethene via a retro-Diels-Alder type fragmentation of the imidazoline ring.

-

[Br-C₆H₄-CN]⁺•: m/z 182 and 184, representing the 4-bromobenzonitrile radical cation, a very stable fragment.

-

[C₆H₄-Br]⁺: m/z 155 and 157, the bromophenyl cation.

-

[C₇H₅N₂]⁺: m/z 117, corresponding to the phenyl-imidazoline fragment after the loss of the bromine atom.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a robust preliminary identification, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of the molecule in the solid state.

Expected Structural Parameters:

-

Planarity: The imidazoline ring is expected to be nearly planar.

-

Dihedral Angle: A slight dihedral angle is anticipated between the plane of the phenyl ring and the imidazoline ring. For instance, in 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, this angle is 14.86 (16)°.

-

Bond Lengths: The C=N bond length within the imidazoline ring is expected to be in the range of 1.28-1.30 Å. The C-N single bonds will be longer, approximately 1.47 Å. The C-Br bond length should be consistent with that of other brominated aromatic compounds, around 1.90 Å.

-

Intermolecular Interactions: In the solid state, it is highly probable that the molecules will form hydrogen-bonded dimers or chains via the N-H group of one molecule and the imine nitrogen of a neighboring molecule.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the integrated workflow for the comprehensive structural elucidation of this compound.

Caption: Integrated workflow for the synthesis and structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of organic synthesis, NMR and FTIR spectroscopy, mass spectrometry, and X-ray crystallography. By following the detailed protocols and understanding the rationale behind the interpretation of the resulting data as outlined in this guide, researchers can confidently and accurately characterize this and other novel 2-aryl-imidazoline compounds. This foundational work is indispensable for the subsequent exploration of their chemical reactivity and potential applications in drug discovery and development.

References

-

Bassyouni, F. A., et al. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(4), 435-443. Available at: [Link]

-

Ghasemzadeh, M. A., et al. (2016). Synthesis, characterization and application of imidazoline based corrosion inhibitors. ResearchGate. Available at: [Link]

-

Ishihara, M., & Togo, H. (2006). An Efficient Preparation of 2-Imidazolines and Imidazoles from Aldehydes with Molecular Iodine and (Diacetoxyiodo)benzene. Synlett, 2006(02), 227-230. Available at: [Link]

-

Kia, R., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(1), o14. Available at: [Link]

Sources

A Technical Guide to the Biological Activities of 2-Aryl-4,5-dihydro-1H-imidazoles

This guide provides a detailed exploration of the diverse biological activities associated with the 2-aryl-4,5-dihydro-1H-imidazole (2-arylimidazoline) scaffold. This privileged structure is a cornerstone in medicinal chemistry, demonstrating a remarkable capacity to interact with a variety of biological targets. Our focus will be on the key mechanisms of action, presentation of relevant biological data, and a practical guide to the essential experimental protocols used to elucidate these activities.

The 2-Arylimidazoline Scaffold: A Privileged Structure

The 2-arylimidazoline core, characterized by a dihydro-1H-imidazole ring substituted at the 2-position with an aryl group, possesses a unique combination of structural rigidity and conformational flexibility. This allows for specific spatial arrangements of its pharmacophoric features—primarily the basic nitrogen atoms of the imidazoline ring and the diverse functionalities of the aryl substituent. This structural versatility is the foundation for its interaction with a wide array of biological receptors and enzymes, leading to a spectrum of pharmacological effects.

Modulation of Adrenergic and Imidazoline Receptors: Cardiovascular and CNS Effects

Historically, the most significant therapeutic application of 2-arylimidazolines has been in the regulation of cardiovascular function, primarily through their interaction with α-adrenergic and imidazoline receptors.

Mechanism of Action: A Dual-Targeting Paradigm

Many 2-arylimidazoline derivatives exhibit potent and selective agonist activity at α2-adrenoceptors.[1] Activation of these presynaptic autoreceptors in the central nervous system (CNS) leads to a decrease in sympathetic outflow, resulting in reduced blood pressure and heart rate. This mechanism is central to the antihypertensive effect of classic drugs like clonidine.

Simultaneously, many of these compounds bind to imidazoline receptors (I-receptors), which are non-adrenergic sites. The I1 subtype, in particular, is implicated in the central regulation of blood pressure.[2] Agonism at I1-receptors is believed to contribute significantly to the antihypertensive effects of second-generation drugs like moxonidine, potentially with fewer sedative side effects compared to pure α2-agonists.[2] Some derivatives have also been identified as potent α1A-adrenoceptor agonists or partial agonists, which can influence urethral pressure.[3][4][5] Furthermore, certain analogues display antagonist activity at α2-adrenoceptors, a property explored for potential antidepressant applications.[6]

Quantitative Data: Receptor Binding Affinity

The affinity of 2-arylimidazoline derivatives for different receptor subtypes is a critical determinant of their pharmacological profile. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity.

| Compound Class | Receptor Target | Ki Range (nM) | Biological Effect |

| 2-(Arylamino)imidazoles | α2-Adrenoceptor | Potent Agonists | Antihypertensive, IOP Reduction[1] |

| 2-(Anilinomethyl)imidazolines | α1A-Adrenoceptor | Potent Agonists | Potential for Stress Urinary Incontinence[3][4] |

| 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles | I2 Imidazoline Receptor | 4.4 - 17.7 | High I2/α2 Selectivity[7] |

| Napamezole | α2-Adrenoceptor | Antagonist | Potential Antidepressant[6] |

Experimental Protocol: Radioligand Receptor Binding Assay

Evaluating the binding affinity of novel 2-arylimidazoline compounds is a foundational step. A radioligand binding assay is a robust, self-validating method for determining the Ki of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the α2-adrenergic receptor using a competitive displacement assay.

Principle: This assay measures the ability of a non-radioactive test compound to compete with a known high-affinity radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a membrane suspension from cells or tissues expressing the α2-adrenergic receptor at a predetermined concentration (e.g., 10-20 µg protein per well).

-

Prepare serial dilutions of the 2-arylimidazoline test compound in assay buffer.

-

Prepare the radioligand (e.g., [3H]Rauwolscine, a known α2-antagonist) at a concentration close to its Kd value.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, membrane preparation, and radioligand.

-

Non-Specific Binding (NSB) Wells: Add assay buffer, membrane preparation, radioligand, and a high concentration of a known non-radioactive competitor (e.g., 10 µM phentolamine) to saturate the receptors. The inclusion of NSB wells is critical for self-validation, as it defines the baseline of non-receptor binding.

-

Test Compound Wells: Add assay buffer, membrane preparation, radioligand, and the corresponding dilution of the test compound.

-

-

Incubation: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Termination and Filtration:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B). This traps the membranes with bound radioligand on the filter.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand. This washing step is essential to reduce background noise and ensure accurate measurement of specific binding.[8]

-

-

Detection:

-

Dry the filter plate completely.

-

Add liquid scintillation cocktail to each well.

-

Count the radioactivity (in counts per minute, CPM) in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Control)).

-

Plot % Inhibition versus the logarithm of the test compound concentration and fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Antimicrobial and Antifungal Activity

Derivatives of the 2-arylimidazoline scaffold have demonstrated significant potential as antimicrobial and antifungal agents.[9] Their activity spectrum can include Gram-positive and Gram-negative bacteria, as well as various fungal species.

Mechanism of Action

The precise mechanisms can vary, but several modes of action have been proposed. For some bacterial strains, these compounds appear to interfere with fatty acid synthesis, a critical pathway for membrane biogenesis.[10] Other proposed mechanisms include disruption of bacterial cell membranes and inhibition of biofilm formation, which is a key virulence factor for many pathogenic bacteria.[11] The presence of specific substituents on the aryl ring, such as hydroxyl or halogen groups, can significantly modulate the potency and spectrum of antimicrobial activity.[10][12]

Quantitative Data: In Vitro Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency. It represents the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Target Organism | MIC Range (µg/mL) | Notes |

| 2-(2'-hydroxyphenyl)-4,5-dihydrothiazole | Ralstonia solanacearum | 3.91 - 31.24 | 2'-hydroxy group is crucial for activity[10] |

| 2-(2'-hydroxyphenyl)-4,5-dihydrothiazole | Bacillus subtilis | 3.91 - 31.24 | Active against Gram-positive bacteria[10] |

| 2-aryliden-hydrazone-thiazoles | Candida albicans | Excellent Activity | Broad antifungal potential[13] |

| 2-aryloxazolines | Candida spp. | <0.25 | Effective against resistant isolates[14] |

*Note: Thiazole, thiazolidine, and oxazoline are structurally related heterocyclic analogs, and their findings provide strong rationale for investigating similar properties in imidazolines.

Experimental Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the MIC of a compound. Its systematic and quantitative nature provides a self-validating framework for assessing antimicrobial potency.

Objective: To determine the MIC of a 2-arylimidazoline derivative against a specific bacterial strain (e.g., Staphylococcus aureus).

Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The MIC is determined by visual inspection of turbidity after a defined incubation period.

Step-by-Step Methodology:

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

-

Add 100 µL of the test compound at 2x the highest desired final concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

-

-

Preparation of Inoculum:

-

Prepare a suspension of the test organism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

-

-

Inoculation:

-

Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

-

The final volume in each test well is now 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, examine the plate visually. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

-

Anticancer Activity

Emerging research has highlighted the potential of 2-arylimidazoline derivatives as anticancer agents.[15] These compounds have shown cytotoxic activity against a range of human tumor cell lines.[16][17]

Mechanism of Action

The anticancer mechanisms are diverse and often cell-line specific. Some derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from progressing through mitosis.[16] Subsequently, these compounds can trigger apoptosis (programmed cell death).[16] The specific molecular targets are still under active investigation, but modulation of key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway, has been implicated.[15] The substitution pattern on the aryl ring is vital for modulating cytotoxic activity.[16]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is used to quantify the in vitro potency of a potential anticancer compound. It is the concentration required to inhibit the growth of a cell population by 50%.

| Compound Series | Cancer Cell Line | IC50 Range (µM) | Mechanism |

| 2-substituted indoline imidazolium salts | SMMC-7721 (Hepatoma) | 0.24 - 1.18 | G2/M Arrest, Apoptosis[16] |

| 2-substituted indoline imidazolium salts | MCF-7 (Breast) | 0.24 - 1.18 | Selective Cytotoxicity[16] |

| 2-aryl-thiazolidine-4-carboxylic acid amides* | Melanoma | Potent & Selective | Side chain and aryl substitutions are key[17] |

*Note: These are structurally related analogs, indicating the potential of the core heterocyclic scaffold in anticancer research.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the IC50 value of a 2-arylimidazoline derivative on a human cancer cell line (e.g., SMMC-7721).

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed the chosen cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach to the bottom of the wells.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2-arylimidazoline test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control wells (containing the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

-

-

Incubation:

-

Incubate the plate for a period appropriate for the cell line, typically 48 to 72 hours.

-

-

MTT Addition:

-

Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form. The causality here is that only metabolically active cells can perform this conversion, directly linking the signal to viability.

-

-

Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Mix gently on a plate shaker to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Conclusion

The 2-aryl-4,5-dihydro-1H-imidazole scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide range of biological activities, from potent modulation of adrenergic and imidazoline receptors for cardiovascular applications to promising antimicrobial and anticancer effects. The successful development of drug candidates based on this core structure relies on a deep understanding of the structure-activity relationships and the application of robust, self-validating experimental protocols as outlined in this guide. Future research will undoubtedly continue to uncover new therapeutic potentials for this privileged heterocyclic system.

References

-

Li, Y., Chen, H., Chen, Z., Liu, X., Song, B., & Bai, L. (2015). Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. PubMed. [Link]

-

Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. IJPPR. [Link]

-

Su, D. F., & Miao, C. Y. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica. [Link]

-

MacLeod, A. M., et al. (1994). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. PubMed. [Link]

-

Munk, S. A., et al. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry. [Link]

-

Ernsberger, P. (2009). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. [Link]

-

Mihai, C., et al. (2018). Synthesis and antimicrobial activity of some novel 2-aryliden-hydrazone-thiazoles. Farmacia. [Link]

-

Xu, X. L., et al. (2015). Synthesis and antitumor activity of novel 2-substituted indoline imidazolium salt derivatives. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis and antiplatelet activity of 2-substituted imidazolines. ResearchGate. [Link]

-

Su, D. F., & Miao, C. Y. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica. [Link]

-

de Faria, A. R., et al. (2020). Novel 2-Aryloxazoline Compounds Exhibit an Inhibitory Effect on Candida spp., Including Antifungal-Resistant Isolates. ACS Infectious Diseases. [Link]

-

De Ryck, R., et al. (2014). Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. ResearchGate. [Link]

-

Navas, F. 3rd, et al. (2002). 2-(anilinomethyl)imidazolines as alpha1A adrenergic receptor agonists: 2'-heteroaryl and 2'-oxime ether series. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Ye, W., et al. (2011). Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Dahlin, J. L., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

-

Husain, A., et al. (2008). Antibacterial and Antifungal Activities of 2-Aryl-4-(4-methylphenyl)but-3-en-4-olides and Their Pyrrolone Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]

-

Bishop, M. J., et al. (2002). 2-(Anilinomethyl)imidazolines as alpha1 adrenergic receptor agonists: alpha1a subtype selective 2'-heteroaryl compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

-

ResearchGate. (n.d.). Novel 2-imidazoles as potent, selective and CNS penetrant α1A adrenoceptor partial agonists. ResearchGate. [Link]

-

Alemany, R., et al. (1998). 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Maguire, J.J., Kuc, R.E., & Davenport, A.P. (2012). Radioligand binding assays and their analysis. In Receptor binding techniques. Fluidic Sciences. [Link]

Sources

- 1. Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(anilinomethyl)imidazolines as alpha1A adrenergic receptor agonists: 2'-heteroaryl and 2'-oxime ether series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(Anilinomethyl)imidazolines as alpha1 adrenergic receptor agonists: alpha1a subtype selective 2'-heteroaryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-(4,5-Dihydroimidazol-2-yl)benzimidazoles as highly selective imidazoline I2/adrenergic alpha2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel 2-Aryloxazoline Compounds Exhibit an Inhibitory Effect on Candida spp., Including Antifungal-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and antitumor activity of novel 2-substituted indoline imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole from 4-bromobenzaldehyde

This guide provides an in-depth exploration of the synthesis of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, a valuable scaffold in medicinal chemistry. The protocol herein is presented with a focus on scientific integrity, causality behind experimental choices, and authoritative grounding to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of 2-Arylimidazolines

The 2-arylimidazoline moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] These compounds are known to interact with various biological targets, including adrenergic, imidazoline, and α2 receptors, leading to a wide range of pharmacological effects. The presence of a bromine atom on the phenyl ring of this compound offers a strategic advantage for further functionalization through cross-coupling reactions, making it a versatile intermediate for the synthesis of compound libraries in the pursuit of novel therapeutics.[2] Derivatives of the imidazole core have shown promise as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[3][4]

Synthetic Strategy: A One-Pot Condensation Approach

The most direct and efficient method for the synthesis of this compound from 4-bromobenzaldehyde is a one-pot condensation reaction with ethylenediamine. This approach is favored for its operational simplicity and generally high yields. Several methodologies exist for this transformation, often employing a mild oxidizing agent to facilitate the final cyclization and dehydrogenation step.

Reaction Mechanism: A Stepwise Perspective

The reaction proceeds through a well-established mechanistic pathway involving the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation.

-

Schiff Base Formation: The reaction commences with the nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This is followed by dehydration to yield an N-(2-aminoethyl)-4-bromobenzylideneimine intermediate.

-

Intramolecular Cyclization: The second amino group of the intermediate then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered imidazolidine ring.

-

Oxidative Aromatization: The final step involves the oxidation of the imidazolidine intermediate to the more stable 2-imidazoline ring system. This step is often facilitated by a mild oxidizing agent or can occur via air oxidation under certain conditions.

The overall transformation can be visualized as follows:

Caption: Reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromobenzaldehyde | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |

| Ethylenediamine | ≥99% | Acros Organics | Handle in a well-ventilated fume hood. |

| Iodine | Reagent Grade | J.T. Baker | |

| Potassium Carbonate | Anhydrous, ≥99% | Fisher Scientific | |

| Dichloromethane (DCM) | ACS Grade | VWR | |

| Sodium Thiosulfate | Anhydrous | Alfa Aesar | |

| Magnesium Sulfate | Anhydrous | EMD Millipore | |

| Ethanol | 200 Proof | Decon Labs |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol).

-

Solvent and Reagent Addition: Add dichloromethane (100 mL) to the flask and stir until the aldehyde has completely dissolved. To this solution, add ethylenediamine (3.6 mL, 54.0 mmol) dropwise over 5 minutes.

-

Initiation of Reaction: Add potassium carbonate (14.9 g, 108 mmol) and iodine (13.7 g, 54.0 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: Upon completion of the reaction, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from hot ethanol to yield pure this compound as a white to off-white crystalline solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.05 (s, 4H, CH₂-CH₂), NH proton may be broad and not observed. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164.5 (C=N), 131.8 (Ar-C), 129.5 (Ar-C), 128.0 (Ar-C), 124.0 (Ar-C-Br), 50.5 (CH₂-CH₂). |

| FTIR (KBr, cm⁻¹) | 3200-3400 (N-H stretch), 1605 (C=N stretch), 1590, 1485 (aromatic C=C stretch), 1070 (C-Br stretch).[5] |

| Mass Spectrometry (ESI+) | m/z 225.0 [M+H]⁺, 227.0 [M+H+2]⁺ (isotopic pattern for Br). |

Applications in Drug Development

The this compound scaffold is a key building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further elaboration of the molecule through various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the creation of a diverse library of compounds for high-throughput screening.[6]

Derivatives of 2-arylimidazolines have been investigated for their potential as:

-

Anticancer Agents: Certain imidazoline derivatives have shown promising activity against various cancer cell lines.[4][7]

-

Anti-inflammatory and Analgesic Agents: The imidazoline scaffold is present in several compounds with demonstrated anti-inflammatory and analgesic properties.[3]

-

Antimicrobial Agents: Imidazole-containing compounds have a long history of use as antimicrobial agents.

The synthetic route detailed in this guide provides a reliable and efficient means of accessing this important pharmacological scaffold, thereby facilitating the discovery and development of new therapeutic agents.

References

-

Akkurt, M., Mohamed, S. K., & Simpson, J. (2013). 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1417. [Link]

- Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 684-689.

- Khan, I., et al. (2022). Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines. Bioorganic & Medicinal Chemistry, 62, 116738.

- Kumar, A., et al. (2013). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 5(3), 11-18.

-

MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

-

RSC Publishing. (2024). Recent advances in the synthesis of highly substituted imidazolidines. [Link]

-

The Royal Society of Chemistry. (2015). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

-

TSI Journals. (n.d.). Synthesis and characterization of 2-(4-bromophenyl)-1H- benz. [Link]

- Zolfigol, M. A., et al. (2015). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. RSC Advances, 5(118), 97881-97887.

Sources

- 1. Imidazole(288-32-4) 13C NMR [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Design, synthesis and anticancer activity of 2-arylimidazo[1,2-a]pyridinyl-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Purification of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole by Recrystallization

This guide provides a comprehensive, field-proven methodology for the purification of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, a crucial heterocyclic compound often utilized as a building block in pharmaceutical and materials science research. Achieving high purity of this intermediate is paramount for the integrity of downstream applications and the reliability of experimental data. This document eschews a rigid, templated approach in favor of a logical, causality-driven narrative that empowers the researcher to not only follow a protocol but to understand and adapt it.

Foreword: The Imperative of Purity

In the realm of drug development and materials science, the purity of a synthetic intermediate is not a mere technicality; it is the foundation upon which all subsequent research is built. The presence of unreacted starting materials, by-products, or residual solvents can lead to ambiguous biological data, failed scale-up attempts, and irreproducible results. Recrystallization remains a powerful, economical, and scalable technique for achieving the requisite purity of solid organic compounds.[1] This guide will walk you through the theoretical underpinnings and practical execution of developing a robust recrystallization protocol for this compound (also known as 2-(4-bromophenyl)imidazoline).

Part 1: The Theoretical Framework of Recrystallization

At its core, recrystallization is a purification technique based on the principle of differential solubility.[1] Most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[2] By dissolving an impure solid in a minimal amount of hot solvent to create a saturated or near-saturated solution, and then allowing this solution to cool slowly, the compound of interest will crystallize out, leaving the impurities behind in the solution (the "mother liquor").

Pillar 1: The Ideal Solvent

The success of any recrystallization hinges almost entirely on the choice of solvent. An ideal solvent for this compound will exhibit the following characteristics:

-

High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

-

Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of pure crystals upon cooling.

-

Differential Impurity Solubility: The solvent should either dissolve impurities completely even when cold, or not dissolve them at all, allowing for their removal by filtration at the appropriate stage.

-

Chemical Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[3]

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

The structure of our target molecule—containing a polar imidazoline ring and a less polar bromophenyl group—suggests that polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone or ethyl acetate, would be good starting points. Imidazoline-based compounds are often readily soluble in polar solvents.[4]

Logical Workflow for Solvent Selection

The process of selecting a solvent is systematic. The following diagram illustrates the decision-making workflow.

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

Part 2: Systematic Solvent Screening

Based on literature precedents for similar imidazole-containing structures, a focused screening of solvents is the most efficient path forward.[5][6][7]

Experimental Protocol: Micro-Scale Solvent Screening

-

Preparation: Arrange a series of small, labeled test tubes. Into each, place approximately 20-30 mg of crude this compound.

-

Room Temperature Test: To each tube, add a candidate solvent (see Table 1) dropwise (approx. 0.5 mL). Agitate the tube. Record the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization.

-

Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or heating block until the solvent boils gently.[3]

-

Saturation: If the solid has not dissolved, add more solvent dropwise to the boiling mixture until a clear solution is obtained. Do not add more than ~2 mL total. If the solid does not dissolve, the solvent is unsuitable.

-

Cooling and Crystallization: Once a clear, hot solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

-

Ice Bath: After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.[1]

-

Evaluation: Assess the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Data Presentation: Interpreting Solvent Screening Results

The following table presents hypothetical results for a solvent screen, guiding the selection of an optimal system. Ethanol is often used for recrystallizing related imidazole compounds.[5][6]

| Solvent | Solubility (RT) | Solubility (Hot) | Crystal Formation upon Cooling | Assessment |

| Water | Insoluble | Insoluble | N/A | Rejected |

| Hexane | Insoluble | Sparingly Soluble | Powdery Precipitate | Rejected (Poor Crystal Form) |

| Dichloromethane | Soluble | Soluble | N/A | Rejected (Too Soluble) |

| Ethyl Acetate | Sparingly Soluble | Soluble | Good crystal formation | Good Candidate |

| Acetone | Soluble | Soluble | N/A | Rejected (Too Soluble) |

| Ethanol | Sparingly Soluble | Very Soluble | Abundant, well-formed needles | Excellent Candidate |

| Methanol | Soluble | Soluble | N/A | Rejected (Too Soluble) |

| Ethanol/Water (9:1) | Insoluble | Soluble | Excellent, large crystals | Excellent Mixed-Solvent Candidate |

Part 3: The Optimized Recrystallization Protocol

This protocol is designed for the purification of ~1.0 g of crude this compound.

Step-by-Step Methodology

-

Dissolution: Place the crude solid (1.0 g) into a 50 mL Erlenmeyer flask. Add a boiling chip and approximately 10 mL of ethanol. Place the flask on a hot plate and bring the solvent to a gentle boil.

-

Causality: Using an Erlenmeyer flask reduces solvent evaporation and prevents contamination. The boiling chip ensures smooth boiling.

-

-

Achieve Saturation: Continue adding ethanol in small portions (~1-2 mL) to the boiling solution until the solid just dissolves completely. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is necessary for crystallization to occur upon cooling.[1]

-

(Optional) Hot Filtration: If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is required. This step must be performed quickly to prevent premature crystallization in the funnel.

-

Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature.

-

Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities within the crystal lattice.[8]

-

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 20 minutes to maximize the yield of the purified product.

-

Isolation by Vacuum Filtration: Collect the purified crystals using a Büchner funnel and a clean filter flask under vacuum.

-

Washing: Wash the crystals (the "filter cake") with a small amount of ice-cold ethanol (2-3 mL).

-

Causality: The wash step removes any residual mother liquor containing dissolved impurities from the surface of the crystals. Using ice-cold solvent is crucial to minimize re-dissolving the purified product.[1]

-

-

Drying: Continue to draw air through the funnel for several minutes to partially dry the crystals. Then, transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

-

Analysis: Determine the mass and melting point of the dried, purified crystals. Calculate the percent recovery.

Recrystallization Workflow Diagram

Caption: The complete workflow for the recrystallization of this compound.

Part 4: Troubleshooting and Purity Assessment

Common Issues and Self-Validating Solutions

-

Problem: Oiling Out. The compound separates as a liquid instead of a solid. This often occurs if the melting point of the solid is lower than the boiling point of the solvent, or if the sample is highly impure.[9][10]

-

Solution: Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and attempt to cool again, perhaps more slowly. If the problem persists, consider a different solvent with a lower boiling point.[10]

-

-

Problem: No Crystals Form. The solution remains clear even after cooling in an ice bath.

-

Solution 1 (Too much solvent): This is the most common cause.[3] Gently boil off some of the solvent to re-concentrate the solution and attempt cooling again.

-

Solution 2 (Supersaturation): The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" of the pure compound.[3]

-

-

Problem: Low Recovery. The yield of purified crystals is very low.

-

Solution: Ensure the minimum amount of hot solvent was used. Check that the final cooling step in the ice bath was sufficient. It's also possible the crude material had a very high impurity content. A second crop of crystals can sometimes be obtained by evaporating a portion of the mother liquor.[1]

-

Assessing Purity: The Hallmarks of Success

-

Thin-Layer Chromatography (TLC): TLC is an excellent tool for assessing purity. The purified compound should appear as a single, distinct spot, while the crude material may show multiple spots corresponding to impurities. A typical TLC system for imidazole derivatives might use a mobile phase of ethyl acetate and n-hexane.[6]

-

Spectroscopic Analysis (NMR/IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy should be employed. The spectra of the purified material should be clean, with sharp signals corresponding to the target structure and a significant reduction in peaks attributable to impurities.

Conclusion

This guide has detailed a systematic and scientifically-grounded approach to the purification of this compound by recrystallization. By understanding the fundamental principles of solubility and following a logical workflow for solvent selection and protocol optimization, researchers can confidently and reproducibly obtain high-purity material. This methodological rigor is indispensable for ensuring the validity and success of subsequent research and development endeavors.

References

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. colonialchem.com [colonialchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-(4-溴苯基)-1H-咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, a key heterocyclic scaffold. We delve into the theoretical underpinnings of spectral features, correlate chemical shifts and coupling constants to specific structural attributes, and present a validated, step-by-step protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

Introduction: The Significance of Structural Verification

This compound belongs to the class of 2-imidazolines (cyclic amidines), a structural motif of significant pharmacological interest due to its interaction with imidazoline receptors, which are implicated in a range of physiological processes.[1] The development of drug candidates based on this scaffold necessitates absolute certainty in its molecular structure. NMR spectroscopy provides this certainty by mapping the magnetic environments of ¹H and ¹³C nuclei, offering a detailed blueprint of the molecule's atomic connectivity and chemical environment.

This guide moves beyond a simple recitation of spectral data. It explains the causal relationships between the molecular structure—including symmetry, electronic effects, and spatial relationships—and the resulting NMR spectra. By understanding these principles, scientists can confidently interpret their own data and troubleshoot unexpected spectral outcomes.

Molecular Structure and Symmetry Considerations

To accurately interpret an NMR spectrum, one must first consider the molecule's structure and symmetry. The structure of this compound is shown below.

dot

Caption: Molecular structure of this compound.

Key symmetry-related points that dictate the NMR spectra are:

-

Plane of Symmetry: The molecule possesses a plane of symmetry that bisects the N-C-N angle of the imidazoline ring and passes through the C1'-C4' axis of the bromophenyl ring.

-

Conformational Averaging: The five-membered dihydroimidazole ring is not planar and undergoes rapid conformational inversion at room temperature. This rapid exchange makes the axial and equatorial protons on C4 and C5 averaged on the NMR timescale.

These factors lead to the chemical and magnetic equivalence of several nuclei, simplifying the expected spectra:

-

The two protons on C4 are equivalent to the two protons on C5.

-

The aromatic protons H2' and H6' are equivalent.

-

The aromatic protons H3' and H5' are equivalent.

-

The ring carbons C4 and C5 are equivalent.

-

The aromatic carbons C2'/C6' and C3'/C5' are equivalent.

In-Depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The key is to analyze the chemical shift (proton environment), integration (number of protons), and multiplicity (neighboring protons).

The Aromatic Region (δ 7.0 - 8.0 ppm)

The 4-bromophenyl group presents a classic AA'BB' spin system, which often appears as two distinct doublets due to strong coupling.

-

H2'/H6' Protons: These protons are ortho to the electron-withdrawing imidazoline ring. This proximity causes significant deshielding, shifting their resonance downfield. We predict their signal to appear around δ 7.7-7.9 ppm . The signal will be a doublet, split by the adjacent H3'/H5' protons.

-

H3'/H5' Protons: These protons are ortho to the electron-withdrawing bromine atom and meta to the imidazoline ring. They are less deshielded than their ortho counterparts. Their signal is expected around δ 7.5-7.7 ppm . This signal will also be a doublet, split by the H2'/H6' protons.

-

Coupling Constant (J): The coupling between these adjacent aromatic protons is a typical ortho-coupling (³JHH), with an expected value of 8.0 - 9.0 Hz . Both doublets will exhibit the same coupling constant.

The Dihydroimidazole Ring Protons (δ 3.5 - 4.5 ppm)

-

-CH₂-CH₂- Protons (H4/H5): A hallmark of the 4,5-dihydro-1H-imidazole ring system is the signal for the four methylene protons. Due to the rapid conformational averaging and molecular symmetry discussed earlier, all four protons become chemically and magnetically equivalent. Consequently, they appear as a sharp singlet integrating to 4H. For similar 2-aryl-4,5-dihydroimidazoles, this signal is consistently reported in the δ 3.9 - 4.2 ppm range.[1][2] The absence of splitting is a critical diagnostic feature.

The Exchangeable N-H Proton

-

N-H Proton: The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or other protic species. In a solvent like DMSO-d₆, it may be observed as a broad peak anywhere from δ 5.0 to δ 9.0 ppm. In CDCl₃, it can be much broader and harder to identify. A D₂O shake experiment can confirm its assignment, as the N-H proton will exchange with deuterium, causing its signal to disappear.

In-Depth ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Based on symmetry, we expect a total of 7 distinct carbon signals.

The Amidine Carbon (C2)

-

C2: This carbon is part of the C=N double bond within the amidine functional group. This environment is highly deshielded, placing its resonance significantly downfield. For 2-aryl-dihydroimidazoles, this signal is typically found in the range of δ 160 - 165 ppm .[1][2] Its observation in this region is a strong confirmation of the core structure.

The Dihydroimidazole Ring Carbons (C4/C5)

-

C4/C5: These two sp³-hybridized carbons are equivalent due to symmetry. Being attached to nitrogen atoms, they are deshielded relative to a standard alkane but are significantly upfield from the aromatic and amidine carbons. Their signal is expected to appear as a single peak around δ 50 ppm .

The Aromatic Carbons

The bromophenyl ring will show four distinct signals for its six carbons.

-

C4' (Carbon-bearing Bromine): The ipso-carbon attached to bromine is shielded by the heavy atom effect but is also part of the aromatic system. Its signal is expected around δ 122 - 125 ppm . As a quaternary carbon, its peak intensity will be lower than that of the protonated carbons.

-

C2'/C6' and C3'/C5': These pairs of equivalent, protonated carbons will appear in the typical aromatic region between δ 128 - 132 ppm . Definitive assignment often requires advanced 2D NMR techniques (like HSQC/HMBC), but based on substituent effects, the carbons ortho and meta to the bromine (C3'/C5') are often slightly further downfield than those ortho to the C2-substituent (C2'/C6').

-

C1' (Ipso-Carbon): The quaternary carbon attached to the imidazoline ring (C1') is also expected in the aromatic region, typically around δ 130-133 ppm . Its intensity will be weak.

Data Summary Tables

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| ~ 7.80 | Doublet (d) | ~ 8.5 | 2H | H2' / H6' |

| ~ 7.60 | Doublet (d) | ~ 8.5 | 2H | H3' / H5' |

| ~ 4.05 | Singlet (s) | - | 4H | -CH₂-CH₂- (H4/H5) |

| Variable | Broad Singlet (br s) | - | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Assignment |

| ~ 163 | C2 (C=N) |

| ~ 132 | C1' (Ar-C) |

| ~ 131.5 | C3' / C5' |

| ~ 129 | C2' / C6' |

| ~ 124 | C4' (C-Br) |

| ~ 50 | C4 / C5 (-CH₂) |

Validated Experimental Protocol

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data.

dot

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Methodology Details:

-

Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for initial characterization due to its low cost and ability to dissolve a wide range of organic compounds. For observing exchangeable protons like N-H and avoiding potential solubility issues, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice.

-

Concentration: Prepare a solution of approximately 10-15 mg of this compound in 0.6 mL of deuterated solvent.

-

Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

-

Instrumental Parameters:

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans (NS): 16 to 64, depending on sample concentration.

-

Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans (NS): 1024 to 4096, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2 seconds.

-

-

-

Data Processing:

-

Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

-

Manually phase correct the spectra to obtain a flat baseline.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent residual peak (e.g., CDCl₃ at δ 77.16 ppm).

-

Integrate the ¹H signals and set the integral of a well-resolved signal (e.g., the 4H singlet of the dihydroimidazole ring) to its known proton count to determine the relative integrals of other signals.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct and interpretable set of signals that, when analyzed correctly, allow for its unequivocal structural confirmation. The key diagnostic features are the AA'BB' system in the aromatic region of the ¹H spectrum, the characteristic 4H singlet for the dihydroimidazole ring protons, and the highly downfield C=N carbon signal in the ¹³C spectrum. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently perform and interpret these critical analytical experiments.

References

- Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved January 24, 2026, from an internal collection provided by the search tool.

-

Salerno, A., & Perillo, I. A. (2005). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 435-443. Available from: [Link]

-

Mohamed, S. K., Akkurt, M., Fun, H. K., & AL-Ghamdi, A. M. (2013). 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1417. Available from: [Link]

-

Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 677-682. Available from: [Link]

-

Salerno, A., & Perillo, I. A. (2005). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. ResearchGate. Available from: [Link]

-

Perillo, I. A., & Salerno, A. (2009). H-1 and C-13 NMR analysis of A 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts series. ResearchGate. Available from: [Link]

Sources

An In-Depth Technical Guide to the Validation of the Biological Activity of 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Investigation

The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, renowned for its interaction with adrenergic systems. Compounds bearing this moiety have been successfully developed for a range of therapeutic applications, including hypertension, sedation, and analgesia.[1] The specific compound, 2-(4-bromophenyl)-4,5-dihydro-1H-imidazole, incorporates the core imidazoline ring and a bromophenyl substituent, a common feature in ligands targeting biogenic amine receptors. The bromine atom's electrophilic properties suggest the potential for significant binding interactions with biological macromolecules.[2]

While extensive literature exists for the broader class of 2-substituted imidazolines, this guide provides a focused, methodological framework to elucidate and validate the specific biological activity of this compound. Based on established structure-activity relationships, the primary hypothesis to be tested is that this compound acts as an agonist at α2-adrenergic receptors (α2-ARs). This guide will detail the necessary in vitro and in vivo protocols to rigorously test this hypothesis, determine the compound's potency and efficacy, and characterize its physiological effects.

Part 1: The Hypothesized Mechanism of Action - α2-Adrenergic Agonism

α2-Adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating neurotransmitter release.[3] They are predominantly coupled to inhibitory G-proteins of the Gi/o family. Upon activation by an agonist, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] The reduction in cAMP levels subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to the final physiological response. In the central nervous system, this cascade typically results in sedation and analgesia, while in the periphery, it can influence blood pressure.[1][6]

The validation process must, therefore, confirm two key events:

-

Direct binding of the compound to α2-adrenergic receptors.

-

A quantifiable, dose-dependent reduction in intracellular cAMP levels following receptor binding.

Signaling Pathway Diagram

Caption: Hypothesized α2-adrenergic receptor signaling pathway.

Part 2: In Vitro Validation Protocols

The initial phase of validation involves cell-free and cell-based assays to confirm receptor binding and functional activity. These assays provide precise, quantitative data on the compound's potency and efficacy.

Radioligand Binding Assay: Determining Receptor Affinity

This assay quantifies the affinity of the test compound for the three main subtypes of the α2-adrenergic receptor (α2A, α2B, α2C). It is a competitive binding assay where the test compound competes with a known radiolabeled antagonist for binding to the receptor.

Protocol:

-

Membrane Preparation: Prepare cell membrane fractions from stable cell lines overexpressing human α2A, α2B, or α2C adrenergic receptors.

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

Membrane preparation (10-20 µg protein).

-

A fixed concentration of a suitable radiolabeled antagonist (e.g., [3H]Rauwolscine or [3H]Yohimbine).

-

Varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation. This value represents the affinity of the compound for the receptor.

Functional Assay: cAMP Accumulation Assay

This assay directly measures the functional consequence of receptor activation—the inhibition of adenylyl cyclase activity.

Protocol:

-

Cell Culture: Culture HEK293 or CHO cells stably expressing one of the human α2-adrenergic receptor subtypes.

-

Cell Plating: Seed the cells into a 96-well plate and grow to near confluence.[3]

-

Pre-incubation: Wash the cells and pre-incubate them for 15-30 minutes in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of this compound to the wells.

-

Adenylyl Cyclase Activation: After a 10-minute incubation with the test compound, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) for 15-20 minutes.[4]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).[3][7]

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. The resulting sigmoidal curve will demonstrate the compound's ability to inhibit forskolin-stimulated cAMP production. Calculate the EC50 (half-maximal effective concentration) and the Emax (maximum effect) to determine potency and efficacy.

Functional Assay: [³⁵S]GTPγS Binding Assay

This is an alternative functional assay that measures the first step in G-protein activation: the binding of GTP to the Gα subunit.[8][9]

Protocol:

-

Membrane Preparation: Use the same membrane preparations as in the radioligand binding assay.

-

Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, and 1 µM GDP, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine:

-

Membrane preparation (5-10 µg protein).

-

Varying concentrations of this compound.

-

A fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Detection: Terminate the reaction by rapid filtration, similar to the binding assay. Measure the amount of bound [³⁵S]GTPγS via scintillation counting.[9]

-

Data Analysis: Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the EC50 and Emax for G-protein activation.[10]

Data Presentation: In Vitro Results

| Assay | Receptor Subtype | Parameter | Value (nM) |

| Radioligand Binding | α2A-AR | Ki | e.g., 15.2 |

| α2B-AR | Ki | e.g., 89.7 | |

| α2C-AR | Ki | e.g., 35.4 | |

| cAMP Accumulation | α2A-AR | EC50 | e.g., 25.8 |

| [³⁵S]GTPγS Binding | α2A-AR | EC50 | e.g., 22.1 |

Part 3: In Vivo Validation Protocols

Following successful in vitro characterization, in vivo studies are essential to confirm that the compound elicits the expected physiological effects in a whole-organism model.

Experimental Workflow Diagram

Caption: General workflow for in vivo validation.

Sedative/Hypnotic Effects in Rodents

A hallmark of centrally acting α2-AR agonists is sedation.[11][12]

Protocol:

-

Animals: Use male C57BL/6 mice or Sprague-Dawley rats.

-